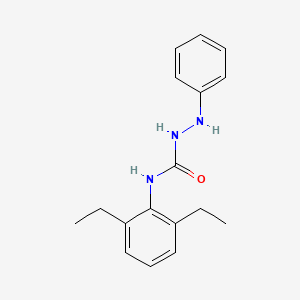
Sphingosylphosphorylcholine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphingosylphosphorylcholine-d7 is a deuterium-labeled derivative of sphingosylphosphorylcholine. It is a bioactive sphingolipid that plays a significant role in various biological processes. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of sphingosylphosphorylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphingosylphosphorylcholine-d7 is synthesized by incorporating deuterium into sphingosylphosphorylcholine. The process involves the deuteration of the sphingosine backbone, which is achieved through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process ensures high purity and consistency of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Sphingosylphosphorylcholine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used for further research and analysis .
Scientific Research Applications
Sphingosylphosphorylcholine-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving lipid metabolism and signaling pathways.
Biology: Helps in understanding the role of sphingolipids in cellular processes such as cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and diagnostic tools
Mechanism of Action
Sphingosylphosphorylcholine-d7 exerts its effects by interacting with specific molecular targets and pathways. It acts as a bioactive lipid that can modulate various cellular functions. The compound is known to interact with G protein-coupled receptors and membrane lipid rafts, leading to the activation of intracellular signaling pathways. These pathways include the release of calcium ions and the activation of protein kinases, which play crucial roles in cellular processes .
Comparison with Similar Compounds
Sphingosylphosphorylcholine-d7 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. Similar compounds include:
Sphingosine-1-phosphate: Another bioactive sphingolipid involved in cell signaling.
Ceramide: A sphingolipid that plays a role in cell apoptosis and stress responses.
Lysosphingolipids: A group of sphingolipids that includes sphingosylphosphorylcholine and its derivatives.
These compounds share structural similarities but differ in their specific biological functions and applications.
Properties
Molecular Formula |
C23H49N2O5P |
|---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1/i1D3,5D2,6D2 |
InChI Key |
JLVSPVFPBBFMBE-SPXZQVPJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)
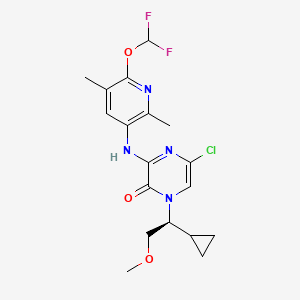
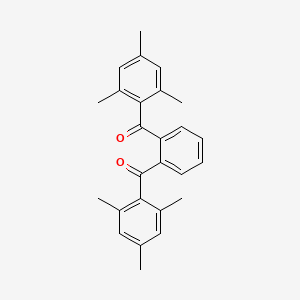

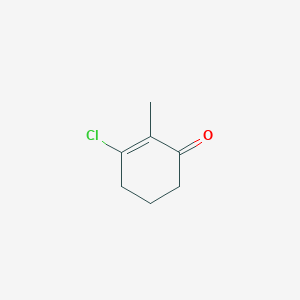
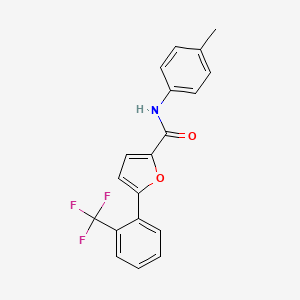

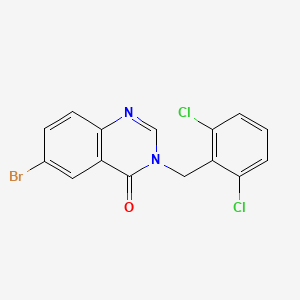
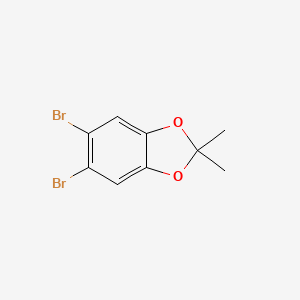
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)


